8-Methoxy-6-methylquinolin-4-ol
Overview
Description
8-Methoxy-6-methylquinolin-4-ol is an organic compound with the molecular formula C11H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-6-methylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with p-anisidine and ethyl acetoacetate.
Reflux Reaction: These starting materials are heated to reflux in ethanol for about 6 hours to form an intermediate compound.
Thermal Cyclization: The intermediate is then subjected to thermal cyclization at 260°C for 1 hour, resulting in the formation of the quinoline core.
Final Step: The final step involves the treatment of the quinoline core with chloroacetic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-6-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: It can be reduced to form dihydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated or nitrated quinolines.
Scientific Research Applications
8-Methoxy-6-methylquinolin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-6-methylquinolin-4-ol involves its interaction with the BET family protein BRD4. This interaction inhibits the function of BRD4, leading to the reactivation of latent HIV-1 by mimicking acetylated lysines of core histones. This results in the dysregulation of acetylation-sensitive genes and diminishes the expression of c-Myc, a transcription factor .
Comparison with Similar Compounds
6-Ethoxy-2-methylquinolin-4-ol: Similar in structure but with an ethoxy group instead of a methoxy group.
8-Hydroxyquinoline: Lacks the methoxy and methyl groups but shares the quinoline core.
Uniqueness: 8-Methoxy-6-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a BET bromodomain inhibitor sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
8-methoxy-6-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-9(13)3-4-12-11(8)10(6-7)14-2/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHKVAEYHPPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.